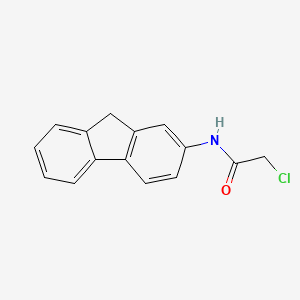

Acetamide, 2-chloro-N-(2-fluorenyl)-

Description

Acetamide, 2-chloro-N-(2-fluorenyl)- (CAS: 41098-68-4) is a chloroacetamide derivative featuring a fluorenyl substituent. Structurally, it consists of a chloroacetyl group bonded to the nitrogen of a 2-fluorenylamine moiety. This compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in medicinal chemistry and agrochemical synthesis . Its synthesis typically involves reacting chloroacetyl chloride with 2-fluorenylamine under controlled conditions .

Properties

CAS No. |

41098-68-4 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

2-chloro-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H12ClNO/c16-9-15(18)17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2,(H,17,18) |

InChI Key |

NUVOVGLJPQQVDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

PRECURSOR PREPARATION

Synthesis of 2-Aminofluorene

Before exploring direct preparation methods for 2-chloro-N-(2-fluorenyl)acetamide, it is essential to understand the synthesis of its key precursor, 2-aminofluorene, as this compound serves as the primary starting material for most synthetic routes.

DIRECT SYNTHESIS METHODS

Acylation with Chloroacetyl Chloride

The primary method for synthesizing 2-chloro-N-(2-fluorenyl)acetamide involves the direct acylation of 2-aminofluorene with chloroacetyl chloride. This nucleophilic acyl substitution reaction proceeds readily due to the nucleophilic character of the aromatic amine.

Standard Acylation Procedure

While specific procedures for 2-aminofluorene are limited in the available literature, a general approach can be adapted from documented methods for similar aromatic amines:

"Chloroacetyl chloride (0.05 mol) was added to a solution of [aromatic amine] (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml) over a period of 30 [minutes]..."

A more specific reaction involving 2-aminofluorene is indicated in fragmented documentation, suggesting:

"FluorenyFamine hydrochloride (45 g) was added to sodium [base]..." followed by reaction with chloroacetyl chloride.

Lewis Acid Catalyzed Acylation

In some cases, Lewis acid catalysts can enhance the reactivity of chloroacetyl chloride toward aromatic amines. A documented approach using aluminum chloride:

"A mixture of chloroacetyl chloride (1.47 g, 13 mmol), AlCl₃ (1.99 g, 15 mmol), and [substrate] in dichloromethane (15 mL) was cooled to 0°C. A solution of [substrate] (10 mmol) dissolved in dichloromethane (10 mL) was added."

This method could be adapted for 2-aminofluorene, though the Lewis acid could potentially coordinate with both the amine group and the carbonyl of chloroacetyl chloride, requiring careful optimization.

Via Fluorenylamine Hydrochloride

An alternative approach involves using the hydrochloride salt of 2-aminofluorene as the starting material. This method may offer advantages in terms of stability and handling of the amine precursor:

"The amine hydrochloride (31-32 g)... The amine (m.p. 59-62°C) readily absorbs carbon dioxide to give the carbonate, and for the subsequent reaction with chloroacetyl chloride, the amine was generated immediately before the reaction."

This suggests that the free base should be generated from the hydrochloride salt immediately before reaction with chloroacetyl chloride, likely using a base such as sodium hydroxide or sodium carbonate.

REACTION CONDITIONS AND OPTIMIZATION

Solvent Effects

The choice of solvent significantly impacts the efficiency of the acylation reaction. Based on documented procedures for similar reactions, several solvent systems have proven effective:

Table 2: Solvent Systems for Chloroacetylation Reactions

For the specific preparation of 2-chloro-N-(2-fluorenyl)acetamide, toluene appears to be a preferred solvent based on documented procedures for related compounds:

"By toluene 1000 Kg, aniline 186.2 Kg drop in 3000 liters of retort, at the 25-60 temperature, stir and slowly drip chloroacetyl chloride 118.6 Kg. Dropwise, be heated to 88-90°C, stirring reaction is cooled to 70°C of left and right in 5 hours."

Base Addition

The addition of a base is critical to neutralize the hydrogen chloride generated during the acylation reaction, preventing the formation of amine hydrochloride salts that would inhibit further reaction:

Triethylamine : Commonly used as it is soluble in organic solvents and provides good neutralization capacity.

Sodium Carbonate/Potassium Carbonate : Particularly useful in biphasic systems or with phase transfer catalysts:

"By 2,6-chlorophenesic acid 163 Kg, sodium carbonate 200 Kg, benzyltriethylammonium chloride 9.3 Kg drops in 2-chloroacetanilide toluene solution successively."Sodium Hydroxide/Potassium Hydroxide : Stronger bases used in some protocols, especially for subsequent rearrangement reactions.

Temperature Control

Careful temperature control is essential for achieving high yields and minimizing side reactions:

Addition Phase : The exothermic nature of acylation reactions necessitates low-temperature addition (typically 0-25°C) of chloroacetyl chloride to the amine solution.

Reaction Phase : After complete addition, the reaction temperature may be raised (70-90°C in toluene) to ensure complete conversion.

Cooling Phase : Controlled cooling (to approximately 70°C) is often employed before further processing.

Catalytic Systems

Various catalysts can enhance the efficiency of the chloroacetylation reaction:

Lewis Acids : Aluminum chloride (AlCl₃) can activate the carbonyl group of chloroacetyl chloride, enhancing its electrophilicity.

Phase Transfer Catalysts : Quaternary ammonium salts facilitate reactions in biphasic systems:

"benzyltriethylammonium chloride 9.3 Kg drops in 2-chloroacetanilide toluene solution successively."

Table 3: Catalyst Systems for Chloroacetylation Reactions

PURIFICATION AND CHARACTERIZATION

Isolation Techniques

The isolation of 2-chloro-N-(2-fluorenyl)acetamide typically involves:

Filtration : When the product precipitates directly from the reaction mixture.

Extraction : For biphasic systems, organic extraction followed by washing steps:

"Be cooled to 60°C, add water 1000 Kg, continue to stir 30 minutes. Stratification, discard water layer."Solvent Removal : Evaporation or distillation of the solvent:

"Distillation recovery toluene, obtain [...] crude product"

Purification Methods

Common purification techniques for chloroacetamide derivatives include:

Recrystallization : Using appropriate solvent systems (ethanol, toluene, or benzene-petroleum ether mixtures).

Column Chromatography : Particularly for smaller scale preparations:

"The crude product was chromatographed over a short column of a silica gel and eluted first with petroleum ether to remove any unreacted hydrocarbon and then with benzene which upon concentration gave the white needle-like crystals"Vacuum Distillation : For larger scale preparations:

"Rectification under vacuum obtains elaboration"

Analytical Characterization

Characterization of 2-chloro-N-(2-fluorenyl)acetamide typically involves:

Melting Point Determination : A characteristic physical property that provides initial purity assessment.

Spectroscopic Analysis :

- ¹H NMR: Characteristic signals for the fluorene aromatic protons, the NH proton, and the -CH₂Cl methylene group.

- ¹³C NMR: Distinctive signals for carbonyl carbon, methylene carbon attached to chlorine, and aromatic carbons.

- FTIR: Strong bands for N-H stretching, C=O stretching, and C-Cl stretching.

Mass Spectrometry : Molecular ion peak and fragmentation pattern confirmation.

SCALE-UP CONSIDERATIONS

The transition from laboratory to industrial scale production introduces several considerations:

Process Economics

Economic feasibility for industrial production depends on several factors:

Raw Material Cost : 2-Aminofluorene must be produced economically, typically via the nitration-reduction sequence described earlier.

Solvent Recovery : Implementation of efficient solvent recovery systems:

"Distillation recovery toluene, obtain 2,6 dichloro diphenylamine crude product 476 Kg."Catalyst Selection : When catalysts are employed, their cost, recyclability, and loading must be optimized.

One-Pot Procedures

One-pot multistep procedures can enhance efficiency:

"The preparation method of 6-dichloro diphenylamine, adopt the one pot reaction preparation, comprises the following steps: (a) by aniline, chloroacetyl chloride in toluene solvent, through acylation reaction, obtain 2-chloroacetanilide toluene solution; (b) directly add [...] in the system completed in step (a)"

This approach eliminates isolation of intermediates, reducing solvent usage and processing time.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2-fluorenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol, with or without a catalyst.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents like tetrahydrofuran.

Major Products Formed

Substitution Reactions: Formation of N-substituted acetamides.

Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Acetamide, 2-chloro-N-(2-fluorenyl)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may form adducts with DNA or proteins, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamides are a versatile class of compounds with diverse biological and physicochemical properties. Below is a detailed comparison of 2-chloro-N-(2-fluorenyl)acetamide with structurally related derivatives:

Substituent Effects on Structure and Reactivity

- 2-Chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA): The dichlorophenyl substituent enhances intermolecular hydrogen bonding (N–H⋯O) and influences crystal packing due to electron-withdrawing Cl groups.

- 2-Chloro-N-(3-nitrophenyl)acetamide: The nitro group induces an anti-conformation of the N–H bond, unlike the syn-conformation observed in 2-chloro-N-(3-methylphenyl)acetamide.

- 2-Chloro-N-(4-fluorophenyl)acetamide :

The fluorine atom increases electronegativity, enhancing dipole interactions and stability. However, the fluorenyl group offers a larger hydrophobic surface, which may improve membrane permeability in biological systems .

Physical Properties

*Estimated based on structural analogs.

Key Research Findings

- Crystallographic Studies :

Fluorenyl-containing acetamides exhibit unique packing modes due to π-π interactions, contrasting with planar derivatives like 35DCPCA, which rely on hydrogen bonding . - Antimicrobial Potential: While CFA shows promise against K. pneumoniae, the fluorenyl analog’s activity remains underexplored. Preliminary data suggest its steric bulk may limit bacterial target engagement .

- Environmental Impact : Unlike alachlor, the fluorenyl derivative’s biodegradation pathways are less understood. Its aromatic structure may resist hydrolysis, posing persistence concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.